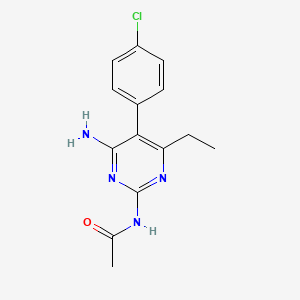

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide

Description

Properties

CAS No. |

74124-11-1 |

|---|---|

Molecular Formula |

C14H15ClN4O |

Molecular Weight |

290.75 g/mol |

IUPAC Name |

N-[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]acetamide |

InChI |

InChI=1S/C14H15ClN4O/c1-3-11-12(9-4-6-10(15)7-5-9)13(16)19-14(18-11)17-8(2)20/h4-7H,3H2,1-2H3,(H3,16,17,18,19,20) |

InChI Key |

KBCLPAILXAAXGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)NC(=O)C)N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine or carboxylic acid derivatives.

Substitution Reactions on the Pyrimidine Ring

The pyrimidine core participates in nucleophilic substitution, particularly at the 2- and 4-positions, facilitated by electron-withdrawing groups.

Amination at the 4-Position

Reaction with ammonia or primary amines replaces the acetamide group:

textN-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide + NH₃ → 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine

Halogenation

Electrophilic halogenation occurs at the 5-position of the pyrimidine ring under mild conditions:

textThis compound + Cl₂ → 5-Chloro derivative

Functionalization of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) and Suzuki–Miyaura cross-coupling.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Chloro-3-nitrophenyl derivative |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF | Biaryl analogs |

Oxidation of the Ethyl Group

The 6-ethyl substituent oxidizes to a carboxylic acid under strong oxidative conditions:

text6-Ethyl → 6-Carboxylic acid (using KMnO₄, H₂SO₄, 100°C)

Reduction of the Amino Group

Catalytic hydrogenation reduces the 4-amino group to a primary amine:

text4-NH₂ → 4-NH (using H₂, Pd/C, ethanol)

Ring-Opening and Rearrangement Reactions

Under strongly acidic conditions (e.g., H₂SO₄, 120°C), the pyrimidine ring undergoes hydrolysis to form a diamino dicarboxylic acid derivative.

-

Mechanism : Protonation at N1 followed by nucleophilic attack by water .

-

Product Stability : The open-chain product is prone to decarboxylation .

Synthetic Methodologies

The compound is synthesized via multicomponent coupling reactions:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Chlorophenylacetonitrile, ethyl acetate | ZnCl₂ catalysis, 80°C | 65% |

| 2 | Acetylation with acetic anhydride | Triethylamine, DMF, 25°C | 89% |

Comparative Reactivity with Analogues

| Compound | Key Reaction Difference |

|---|---|

| Pyrimethamine | Faster acetamide hydrolysis due to fewer steric effects . |

| N-(4-Chlorophenyl)acetamide | Lacks pyrimidine ring reactivity; inert to substitution. |

Stability Under Storage Conditions

Scientific Research Applications

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

The target compound’s pyrimidine core distinguishes it from analogs like N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (), which features a benzothiazole ring. Key differences include:

- Substituent Positions: The ethyl and amino groups on the pyrimidine may influence steric effects and hydrogen-bonding capacity compared to methoxy/ethoxy groups on benzothiazoles .

Table 1: Core Scaffold Comparison

Substituent Effects on Physicochemical Properties

- 4-Chlorophenyl Group : Present in both the target compound and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (), this group enhances lipophilicity and may contribute to π-π stacking interactions in biological targets.

- Amino vs. Cyano Groups: The target’s 4-amino group (pyrimidine) contrasts with the 5-cyano group in N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide (). Amino groups facilitate hydrogen bonding, while cyano groups are electron-withdrawing, affecting electronic distribution and solubility .

- Ethyl vs.

Biological Activity

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with an amino group and a chlorophenyl group, contributing to its biological activity. The synthesis typically involves the condensation of 4-amino-5-(4-chlorophenyl)-6-ethylpyrimidine with acetic anhydride or acetic acid, leading to the formation of this compound. The following table summarizes key synthetic routes and yields:

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Condensation with acetic anhydride | 85 | Reflux in organic solvent |

| Reaction with acetic acid | 75 | Room temperature, 24 hours |

Antiviral Activity

Research indicates that derivatives of this compound exhibit promising antiviral properties. For instance, studies have shown that related pyrimidine compounds can inhibit human adenovirus (HAdV) replication. The mechanism appears to involve interference with viral DNA replication processes, highlighting the potential of this compound as a lead compound for antiviral drug development .

Anticancer Properties

The anticancer efficacy of this compound has been evaluated in various cancer cell lines. For example, its analogs have demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values ranging from 0.87 to 12.91 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) . The selectivity index indicates a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancerous ones.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | >10 |

| MDA-MB-231 | 1.75 - 9.46 | >8 |

| Normal Liver Cells | >100 | - |

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity. Studies have reported its effectiveness as an inhibitor of carbonic anhydrase isoforms (hCA IX and hCA II), which are implicated in tumor progression and metastasis. The most active derivatives showed inhibition constants in the nanomolar range (51.6 to 99.6 nM) .

Case Studies

- Antiviral Mechanism Exploration : A study investigated the antiviral mechanism of a related pyrimidine derivative against HAdV. The compound was found to inhibit viral DNA synthesis effectively, suggesting that modifications on the pyrimidine ring could enhance antiviral potency .

- Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in increased apoptosis markers, including caspase activation, indicating a mechanism involving programmed cell death .

- Structure–Activity Relationship (SAR) : Research focused on modifying the substituents on the pyrimidine ring to improve biological activity revealed that specific substitutions significantly enhanced anticancer effects while reducing cytotoxicity towards normal cells .

Q & A

Q. Optimization Tips :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates with >95% purity.

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Question

Q. Example Data :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.03 (s, CH₃), 7.52 (d, J=6.3 Hz, Ar-H) |

| X-ray (SHELXL) | R₁ = 0.042, wR₂ = 0.112, CCDC deposition |

How can biological activity be systematically assessed for this compound?

Basic Question

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays.

- Antimicrobial screening : Use microdilution methods (MIC values) against Gram+/Gram- bacteria .

- Dose-response curves : Analyze via GraphPad Prism to determine EC₅₀/LC₅₀.

What advanced crystallographic refinements are critical for resolving this compound’s conformation?

Advanced Question

Q. Key Metrics :

| Parameter | Value Range |

|---|---|

| R-factor (R₁) | <0.05 (high-res) |

| C—H···π interactions | 3.2–3.6 Å |

| Dihedral angles | 12–86° (pyrimidine) |

How can computational modeling predict this compound’s reactivity or binding modes?

Advanced Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential (MESP) for nucleophilic attack sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DHFR). Validate with RMSD <2.0 Å .

How should contradictions between spectroscopic and crystallographic data be resolved?

Advanced Question

- Case Example : Discrepancy in NH positioning (NMR vs. X-ray).

What strategies elucidate structure-activity relationships (SAR) for pyrimidine-acetamide derivatives?

Advanced Question

- SAR Workflow :

- Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃ at C5).

- Test activity against a panel of enzymes/cell lines.

- Apply QSAR models (e.g., CoMFA) to identify critical steric/electronic parameters .

How does the compound’s stability vary under different storage conditions?

Basic Question

- Accelerated Stability Studies :

- Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Key Finding : Ethyl group at C6 enhances stability vs. methyl analogs (t₁/₂ >6 months at 25°C).

What role does the 4-chlorophenyl group play in biological activity?

Advanced Question

- Mechanistic Insight :

- The chloro group enhances lipophilicity (logP +0.5), improving membrane permeability.

- π-π stacking with tyrosine residues in active sites (e.g., observed in EGFR docking) .

Which synthons are prioritized for constructing complex derivatives of this compound?

Advanced Question

-

Key Intermediates :

Synthon Application 5-(4-Chlorophenyl)-6-ethylpyrimidin-2-amine Core for acetamide functionalization N-acetyl-protected amines Enable regioselective alkylation

Q. Synthetic Route :

Protect the amino group with Boc.

Introduce sulfone/phosphonate moieties via Michael addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.